molecular formula C11H20N4O6S B14228467 Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate CAS No. 824429-43-8

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate

Katalognummer: B14228467
CAS-Nummer: 824429-43-8
Molekulargewicht: 336.37 g/mol
InChI-Schlüssel: ZCGUBVXIUKVSAH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-azidopropane-1-sulfonyl chloride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide, dimethyl sulfoxide (DMSO), and heat.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Oxidation: Potassium permanganate, acetone, and water.

Major Products Formed

    Substitution: Various azide derivatives.

    Reduction: Amine derivatives.

    Oxidation: Sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl N-(3-bromopropane-1-sulfonyl)-L-aspartate
  • Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
  • Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate

Uniqueness

Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry, a highly efficient and selective reaction used in various applications.

Eigenschaften

CAS-Nummer

824429-43-8

Molekularformel

C11H20N4O6S

Molekulargewicht

336.37 g/mol

IUPAC-Name

diethyl (2S)-2-(3-azidopropylsulfonylamino)butanedioate

InChI

InChI=1S/C11H20N4O6S/c1-3-20-10(16)8-9(11(17)21-4-2)14-22(18,19)7-5-6-13-15-12/h9,14H,3-8H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

ZCGUBVXIUKVSAH-VIFPVBQESA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-]

Kanonische SMILES

CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.